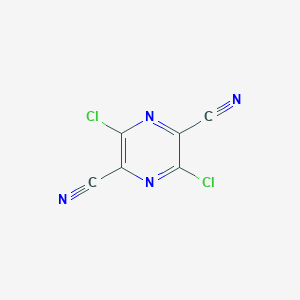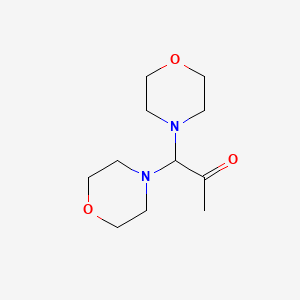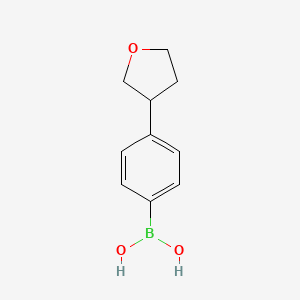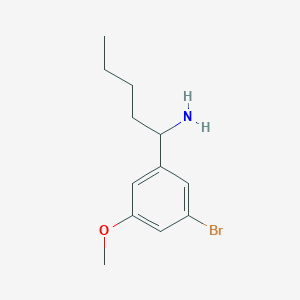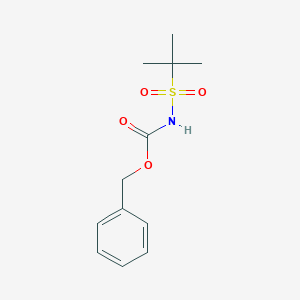
Benzyl (tert-butylsulfonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (tert-butylsulfonyl)carbamate is a compound that belongs to the class of carbamates, which are widely used as protecting groups in organic synthesis. This compound is particularly useful in peptide synthesis due to its ability to protect amine groups under mild conditions and be removed selectively without affecting other functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (tert-butylsulfonyl)carbamate typically involves the reaction of benzyl carbamate with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (tert-butylsulfonyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can remove the sulfonyl group, yielding the parent carbamate.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonyl derivatives, while reduction can regenerate the parent carbamate .
Applications De Recherche Scientifique
Benzyl (tert-butylsulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis, particularly in peptide synthesis.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Investigated for potential use in drug development due to its ability to protect functional groups during synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which benzyl (tert-butylsulfonyl)carbamate exerts its effects involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage can be selectively cleaved under specific conditions, allowing for the controlled release of the protected amine. The molecular targets and pathways involved include the interaction with nucleophiles and the subsequent formation or cleavage of the carbamate bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Another carbamate used for protecting amine groups, but lacks the benzyl group.
Benzyl carbamate: Similar structure but without the tert-butylsulfonyl group.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used for protecting amines, but removed under basic conditions.
Uniqueness
Benzyl (tert-butylsulfonyl)carbamate is unique due to its dual protection capabilities, allowing for selective deprotection under different conditions. This makes it highly versatile in complex synthetic routes where multiple protecting groups are required .
Propriétés
Formule moléculaire |
C12H17NO4S |
|---|---|
Poids moléculaire |
271.33 g/mol |
Nom IUPAC |
benzyl N-tert-butylsulfonylcarbamate |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)18(15,16)13-11(14)17-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14) |
Clé InChI |
CTBVIAMNQGDJGT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)(=O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


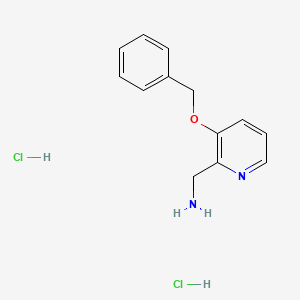
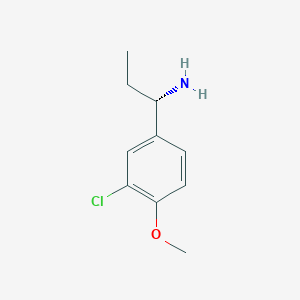
![2-chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine](/img/structure/B12969485.png)
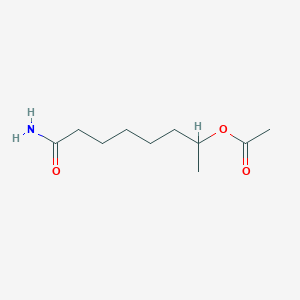

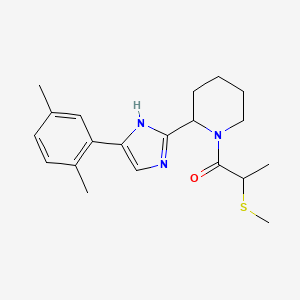
![2-Acetylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12969503.png)
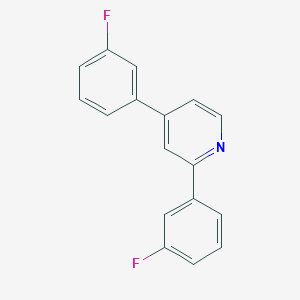
![2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12969514.png)
